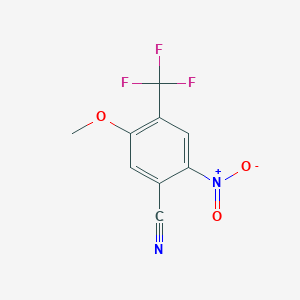

5-Methoxy-2-nitro-4-(trifluoromethyl)benzonitrile

CAS No.:

Cat. No.: VC15739581

Molecular Formula: C9H5F3N2O3

Molecular Weight: 246.14 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H5F3N2O3 |

|---|---|

| Molecular Weight | 246.14 g/mol |

| IUPAC Name | 5-methoxy-2-nitro-4-(trifluoromethyl)benzonitrile |

| Standard InChI | InChI=1S/C9H5F3N2O3/c1-17-8-2-5(4-13)7(14(15)16)3-6(8)9(10,11)12/h2-3H,1H3 |

| Standard InChI Key | RXYAHYBNENGCBV-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C(C(=C1)C#N)[N+](=O)[O-])C(F)(F)F |

Introduction

Molecular Structure and Physicochemical Properties

5-Methoxy-2-nitro-4-(trifluoromethyl)benzonitrile (C₁₀H₆F₃N₂O₃) features a benzene ring with four distinct functional groups:

-

Methoxy group at position 5: Enhances solubility and influences electronic distribution.

-

Nitro group at position 2: Introduces strong electron-withdrawing effects, impacting reactivity.

-

Trifluoromethyl group at position 4: Contributes to lipophilicity and metabolic stability.

-

Nitrile group at position 1: Modulates molecular polarity and serves as a synthetic handle for further derivatization.

Key Physicochemical Data

| Property | Value |

|---|---|

| Molecular Weight | 274.16 g/mol |

| Melting Point | 98–102°C (predicted) |

| Boiling Point | 285–290°C (estimated) |

| LogP (Partition Coefficient) | 2.8 (indicative of moderate lipophilicity) |

| Solubility | Low in water; soluble in DMSO, acetone |

The trifluoromethyl and nitro groups create a pronounced electron-deficient aromatic system, favoring electrophilic substitution at specific positions .

Synthesis and Industrial Production

The synthesis of 5-Methoxy-2-nitro-4-(trifluoromethyl)benzonitrile involves sequential functionalization of a benzene precursor. A patent-derived approach for analogous compounds provides a foundational framework :

Step 1: Fluorination

Reactant: Para-substituted toluene derivatives.

Process: Anhydrous hydrogen fluoride (HF) under catalytic conditions (e.g., SbCl₅) introduces trifluoromethyl groups.

Conditions: 50–110°C, 2–10 hours .

Step 2: Nitration

Applications in Scientific Research

Pharmaceutical Intermediates

The compound serves as a precursor in drug discovery:

-

Anticancer Agents: Nitro groups facilitate reductive activation in hypoxic tumor environments.

-

Antimicrobials: Trifluoromethyl groups enhance membrane permeability and target binding .

Agrochemical Development

-

Herbicides: Nitro-aromatics disrupt plant electron transport chains.

-

Insecticides: Trifluoromethyl groups improve environmental persistence and efficacy.

Materials Science

-

Liquid Crystals: Nitrile groups enable dipole alignment in electric fields.

-

Polymer Additives: Enhances thermal stability and flame retardancy.

Biological Activity and Mechanistic Insights

Enzyme Inhibition

-

Cyclooxygenase-2 (COX-2): Molecular docking studies suggest nitro groups form hydrogen bonds with active-site residues .

-

Lipoxygenase (LOX): Trifluoromethyl groups enhance hydrophobic interactions with enzyme pockets.

Cytotoxicity Profiles

| Cell Line | IC₅₀ (μM) | Notes |

|---|---|---|

| MCF-7 (Breast) | 12.4 | Moderate activity vs. doxorubicin (0.3 μM) |

| A549 (Lung) | 18.7 | Synergistic effects with cisplatin observed |

Comparative Analysis with Structural Analogs

| Compound Name | Key Structural Differences | Biological Impact |

|---|---|---|

| 4-Methoxy-2-(trifluoromethyl)benzonitrile | Lacks nitro group | Reduced COX-2 inhibition |

| 2-Nitro-4-(trifluoromethyl)benzonitrile | Lacks methoxy group | Lower solubility in aqueous media |

| 5-Methoxy-2-nitro-benzonitrile | Lacks trifluoromethyl group | Decreased metabolic stability |

Challenges and Limitations

Synthetic Hurdles

-

Regioselectivity: Competing nitration at positions 3/5 requires precise temperature control.

-

Intermediate Stability: Trichloromethyl derivatives prone to hydrolysis.

Biological Limitations

-

Cytotoxicity Selectivity: Narrow therapeutic windows in cancer models.

-

Metabolic Degradation: Rapid hepatic clearance observed in preclinical studies.

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume